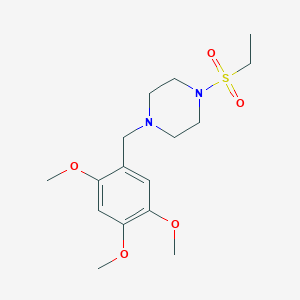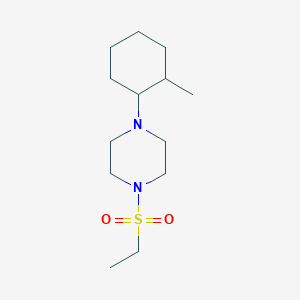![molecular formula C15H24N2S B10881744 1-[4-(Methylsulfanyl)benzyl]-4-(propan-2-yl)piperazine](/img/structure/B10881744.png)
1-[4-(Methylsulfanyl)benzyl]-4-(propan-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ISOPROPYL-4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINE is a synthetic organic compound belonging to the piperazine family Piperazines are known for their diverse biological activities and are commonly used in pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-ISOPROPYL-4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINE can be synthesized through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Nucleophilic substitution: The benzylation of piperazine with 4-(methylsulfanyl)benzyl chloride in the presence of a base such as potassium carbonate can yield the desired compound.
Reductive amination: This involves the reaction of 4-(methylsulfanyl)benzaldehyde with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions: 1-ISOPROPYL-4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the piperazine ring or the benzyl group.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Modified piperazine derivatives.
Substitution: Nitro or halogenated derivatives of the benzyl group.
Aplicaciones Científicas De Investigación
1-ISOPROPYL-4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-ISOPROPYL-4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINE involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The methylsulfanyl group may also play a role in its biological activity by influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-ISOPROPYL-4-BENZYL-PIPERAZINE: Lacks the methylsulfanyl group, which may result in different biological activities.
4-(METHYLSULFANYL)BENZYL-PIPERAZINE: Lacks the isopropyl group, potentially altering its pharmacokinetic properties.
Uniqueness: 1-ISOPROPYL-4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINE is unique due to the presence of both the isopropyl and methylsulfanyl groups, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H24N2S |
|---|---|
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
1-[(4-methylsulfanylphenyl)methyl]-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C15H24N2S/c1-13(2)17-10-8-16(9-11-17)12-14-4-6-15(18-3)7-5-14/h4-7,13H,8-12H2,1-3H3 |
Clave InChI |
SNBMSJOGJXNNHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(CC1)CC2=CC=C(C=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B10881668.png)
![5-methyl-3-(prop-2-yn-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10881672.png)
![1-{4-[(3-Chlorophenyl)carbonyl]piperazin-1-yl}-2,2-diphenylethanone](/img/structure/B10881678.png)
![Azepan-1-yl[1-(2-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10881682.png)
![2-(2-Chlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10881683.png)
-yl)methanone](/img/structure/B10881685.png)


![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B10881698.png)
![(4-Benzylpiperidin-1-yl)[1-(3-phenoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10881703.png)
![(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881706.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B10881716.png)


